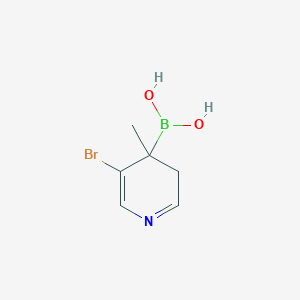
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atom.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding hydrogenated pyridine derivative.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, leading to the formation of reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors, as it can bind to the active site of enzymes and inhibit their activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The bromine atom provides a site for further functionalization through substitution reactions, while the boronic acid group enables the formation of stable complexes with various molecular targets.
Propiedades
Fórmula molecular |
C6H9BBrNO2 |
|---|---|
Peso molecular |
217.86 g/mol |
Nombre IUPAC |
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H9BBrNO2/c1-6(7(10)11)2-3-9-4-5(6)8/h3-4,10-11H,2H2,1H3 |
Clave InChI |
KZPQDGRZOQKUSY-UHFFFAOYSA-N |
SMILES canónico |
B(C1(CC=NC=C1Br)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



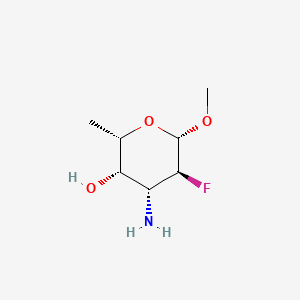
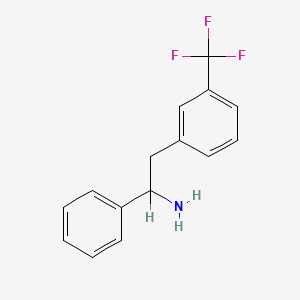
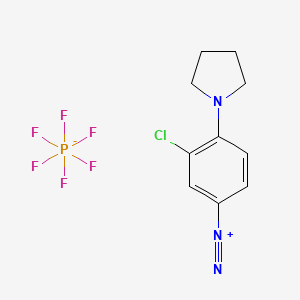
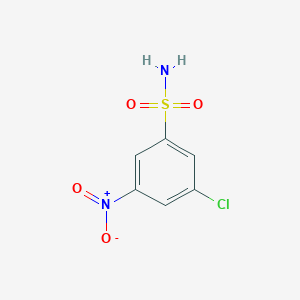





![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
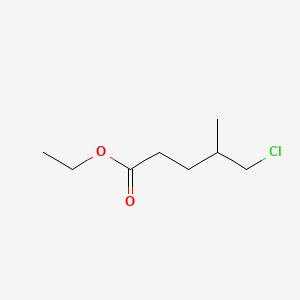
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
